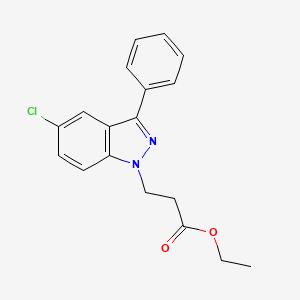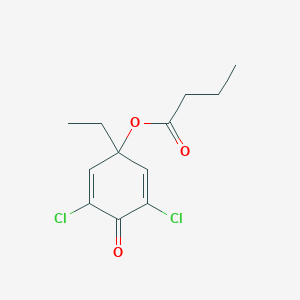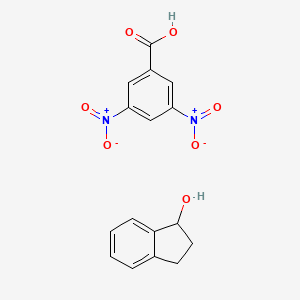
(Z)-1-Ethyl-2-(8-heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-Ethyl-2-(8-heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazolium core, a long aliphatic chain, and a hydroxyethyl group, making it an interesting subject for research in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-Ethyl-2-(8-heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate typically involves multiple steps. The initial step often includes the formation of the imidazolium core, followed by the introduction of the aliphatic chain and the hydroxyethyl group. The final step involves the addition of the ethyl sulphate group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using batch or continuous flow reactors. The process would be optimized to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the imidazolium core, potentially converting it to a more saturated form.
Substitution: The aliphatic chain and the hydroxyethyl group can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or sulfonates can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated imidazolium derivatives.
Substitution: Various substituted imidazolium compounds.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of other complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, the compound can be used to study cell membrane interactions due to its amphiphilic nature. It may also serve as a model compound for studying the behavior of similar molecules in biological systems.
Industry: In industrial applications, the compound can be used as a surfactant or emulsifier due to its amphiphilic properties. It may also find use in the formulation of cosmetics and personal care products.
Mechanism of Action
The mechanism by which (Z)-1-Ethyl-2-(8-heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate exerts its effects is primarily through its interaction with cell membranes. The long aliphatic chain allows it to embed into lipid bilayers, while the imidazolium core can interact with polar head groups. This dual interaction can disrupt membrane integrity, leading to increased permeability or other cellular effects. The hydroxyethyl group may also participate in hydrogen bonding, further stabilizing its interaction with biological molecules.
Comparison with Similar Compounds
1-Ethyl-3-methylimidazolium ethyl sulphate: Similar structure but with a methyl group instead of the long aliphatic chain.
1-Butyl-3-methylimidazolium chloride: Contains a butyl group and chloride ion, differing in both the aliphatic chain length and counterion.
1-Hexyl-3-methylimidazolium bromide: Features a hexyl group and bromide ion, providing a different set of physical and chemical properties.
Uniqueness: The uniqueness of (Z)-1-Ethyl-2-(8-heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate lies in its combination of a long aliphatic chain, hydroxyethyl group, and imidazolium core. This combination imparts unique amphiphilic properties, making it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.
Properties
CAS No. |
61596-15-4 |
|---|---|
Molecular Formula |
C24H47N2O.C2H5O4S C26H52N2O5S |
Molecular Weight |
504.8 g/mol |
IUPAC Name |
2-[1-ethyl-2-[(Z)-heptadec-8-enyl]-4,5-dihydroimidazol-1-ium-1-yl]ethanol;ethyl sulfate |
InChI |
InChI=1S/C24H47N2O.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-25-20-21-26(24,4-2)22-23-27;1-2-6-7(3,4)5/h11-12,27H,3-10,13-23H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1/b12-11-; |
InChI Key |
JPBSKTZADDYQLF-AFEZEDKISA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC1=NCC[N+]1(CC)CCO.CCOS(=O)(=O)[O-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1=NCC[N+]1(CC)CCO.CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,4,6-Trinitrophenol--3,7,8-trimethylbenzo[g]isoquinoline (1/1)](/img/structure/B14585681.png)






![2-[2-(Thiophen-2-YL)ethenyl]-4H-furo[3,2-B]indole](/img/structure/B14585715.png)

